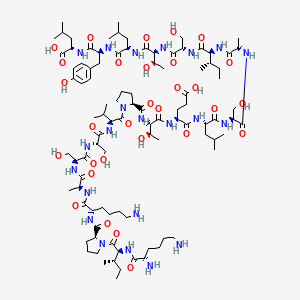
Dnmt-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dnmt-IN-3 is a compound that inhibits DNA methyltransferases, enzymes responsible for adding methyl groups to DNA. DNA methylation is a key epigenetic modification that regulates gene expression and maintains genome stability. Inhibiting DNA methyltransferases can reverse abnormal methylation patterns, making this compound a promising candidate for cancer therapy and other diseases involving epigenetic dysregulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dnmt-IN-3 typically involves a multi-step process. One common method starts with the diazotization of guanazole, followed by treatment with dimethyl sulfate or iodomethane. This method, although effective, uses expensive raw materials . An alternative method involves the use of dicyandiamide and methylhydrazine, which is more cost-effective and suitable for industrial-scale production . The key steps include:
- Diazotization of guanazole.
- Treatment with dimethyl sulfate or iodomethane.
- Catalytic oxidation using hydrogen peroxide at 65 to 70°C .
Industrial Production Methods
For industrial production, the method involving dicyandiamide and methylhydrazine is preferred due to its lower cost and simplicity. This method involves a two-step process:
- Preparation of 3,5-diamino-1-methyl-1,2,4-triazole nitrate.
- Catalytic oxidation using hydrogen peroxide and sodium tungstate .
Chemical Reactions Analysis
Types of Reactions
Dnmt-IN-3 undergoes various chemical reactions, including:
Oxidation: Catalytic oxidation using hydrogen peroxide.
Reduction: Reduction reactions involving common reducing agents.
Substitution: Nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium tungstate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Dimethyl sulfate, iodomethane.
Major Products
The major products formed from these reactions include various methylated and oxidized derivatives of the original compound .
Scientific Research Applications
Dnmt-IN-3 has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and epigenetic studies.
Biology: Studied for its role in gene expression regulation and epigenetic modifications.
Medicine: Investigated as a potential therapeutic agent for cancer and other diseases involving abnormal DNA methylation.
Industry: Used in the development of new drugs and therapeutic agents
Mechanism of Action
Dnmt-IN-3 exerts its effects by inhibiting DNA methyltransferases, specifically targeting the catalytic domain of these enzymes. This inhibition prevents the transfer of methyl groups to DNA, thereby reversing abnormal methylation patterns. The molecular targets include DNMT1, DNMT3A, and DNMT3B, which are involved in maintaining and establishing DNA methylation patterns .
Comparison with Similar Compounds
Similar Compounds
5-Azacytidine: Another DNA methyltransferase inhibitor used in cancer therapy.
Decitabine: Similar to 5-azacytidine, used for treating myelodysplastic syndromes.
Uniqueness
Dnmt-IN-3 is unique due to its specific inhibition of multiple DNA methyltransferase isoforms, making it a versatile tool for studying epigenetic modifications and developing therapeutic agents .
Properties
Molecular Formula |
C37H39N7O |
|---|---|
Molecular Weight |
597.8 g/mol |
IUPAC Name |
N-naphthalen-1-yl-N'-[7-[[1-[2-(quinolin-4-ylamino)ethyl]piperidin-4-yl]methoxy]quinazolin-4-yl]ethane-1,2-diamine |
InChI |
InChI=1S/C37H39N7O/c1-2-8-30-28(6-1)7-5-11-33(30)39-18-19-41-37-32-13-12-29(24-36(32)42-26-43-37)45-25-27-15-21-44(22-16-27)23-20-40-35-14-17-38-34-10-4-3-9-31(34)35/h1-14,17,24,26-27,39H,15-16,18-23,25H2,(H,38,40)(H,41,42,43) |
InChI Key |
HVPYXDODTWPWJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1COC2=CC3=C(C=C2)C(=NC=N3)NCCNC4=CC=CC5=CC=CC=C54)CCNC6=CC=NC7=CC=CC=C76 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


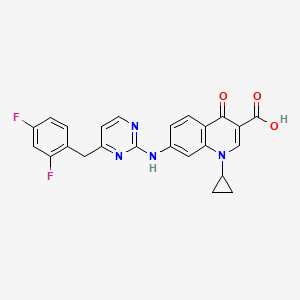
![[Des-Arg10]-HOE I40](/img/structure/B12383828.png)
![(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2R)-2-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]pentanedioic acid](/img/structure/B12383835.png)
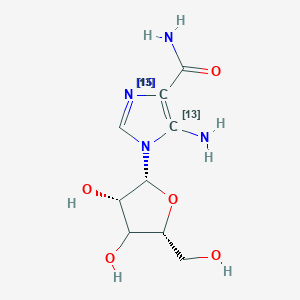

![N-[(5S)-5-(1H-benzimidazol-2-yl)-5-[(4-phenylbenzoyl)amino]pentyl]-5-nitrofuran-2-carboxamide](/img/structure/B12383848.png)
![N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide](/img/structure/B12383852.png)
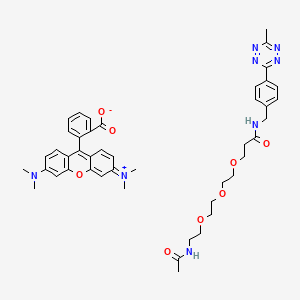
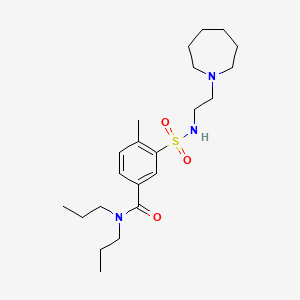
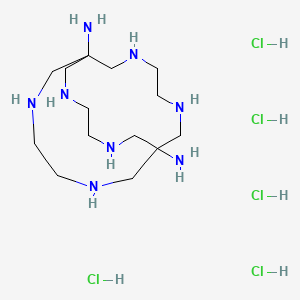
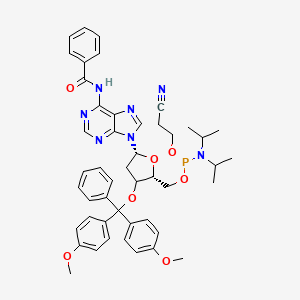
![2-[5-(3,5-difluorophenyl)tetrazol-2-yl]-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B12383882.png)
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(5-deuterio-2,4-dioxo(613C)pyrimidin-1-yl)(513C)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12383889.png)
